
2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Overview
Description
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitroethane to form 2-(4-(trifluoromethyl)phenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Weight Management and Obesity Treatment
Fenfluramine was initially marketed as an appetite suppressant for weight management. Although it was withdrawn from the market due to associated cardiovascular risks, its mechanism of action—primarily through serotonin receptor modulation—has led to renewed interest in its potential therapeutic applications in obesity management under controlled conditions .
Anticonvulsant Activity
Recent studies have highlighted Fenfluramine's effectiveness in treating Dravet syndrome, a severe form of epilepsy. The FDA approved a low-dose oral solution of Fenfluramine for this purpose in June 2020. This approval is based on clinical evidence demonstrating its ability to reduce seizure frequency in affected patients .
Mechanistic Insights
Serotonin Receptor Interaction
Fenfluramine interacts with the serotonin (5-HT) receptors, particularly enhancing the release of serotonin from neurons. This interaction is crucial for its appetite-suppressing effects and is also implicated in its anticonvulsant properties . The compound's major metabolite, norfenfluramine, has been associated with adverse cardiovascular effects, necessitating careful consideration of its therapeutic use .
Synthesis and Derivatives
Synthetic Routes
Various synthetic methods have been developed to produce 2-(4-(trifluoromethyl)phenyl)propan-2-amine. These include reductive amination techniques that yield high purity and yield rates. For instance, one method involves hydrolyzing a precursor compound followed by reductive amination with ethylamine .
Derivative Compounds
The structural characteristics of Fenfluramine allow for the synthesis of numerous derivatives that may exhibit enhanced biological activities or reduced side effects. Research into these derivatives is ongoing, with some showing promise as novel therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but differs in the core structure being a pyridine ring.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is unique due to its specific combination of a trifluoromethyl group and a propan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(4-(Trifluoromethyl)phenyl)propan-2-amine, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a trifluoromethyl group attached to a phenyl ring, contributing to its distinctive properties.
Pharmacological Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. These characteristics can influence the pharmacokinetics and pharmacodynamics of drugs. For instance, the presence of the trifluoromethyl group in similar compounds has been linked to increased potency and selectivity towards specific biological targets .
Table 1: Comparison of Biological Activities of Trifluoromethyl Compounds
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antichlamydial Activity | |
Ubrogepant | Migraine Treatment | |
Alpelisib | Cancer Therapy |
Case Studies
- Antichlamydial Activity : A study demonstrated that derivatives of compounds with a trifluoromethyl group exhibited significant antichlamydial activity. The presence of the trifluoromethyl substituent was crucial for enhancing the activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antimicrobial agents .
- Behavioral Responses : In behavioral studies, analogues of phenylalkylamines, including those with similar structural features, have shown varied effects on animal models. These studies suggest that modifications in the molecular structure can lead to significant changes in psychoactive properties, indicating the need for thorough evaluation when considering such compounds for therapeutic use .
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that its action may involve modulation of neurotransmitter systems or direct interaction with specific cellular receptors. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding .
Toxicity and Safety Profile
Assessing the toxicity of this compound is crucial for its potential therapeutic applications. Early studies indicate that while some derivatives are effective against pathogens, they must be evaluated for cytotoxicity against human cells. This includes assessing mutagenicity and metabolic stability using human liver microsomes .
Table 2: Toxicity Assessment Parameters
Parameter | Methodology | Findings |
---|---|---|
Cytotoxicity | MTT Assay | Low toxicity observed at therapeutic concentrations |
Mutagenicity | Ames Test | Negative results for mutagenic potential |
Metabolic Stability | Human Liver Microsomes | Stable metabolites identified |
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQAWGDEQZOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624947 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306761-54-6 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.